molecular formula C20H13NO3S B13149749 1-Amino-4-hydroxy-2-(phenylthio)anthraquinone CAS No. 62591-95-1

1-Amino-4-hydroxy-2-(phenylthio)anthraquinone

Cat. No.: B13149749
CAS No.: 62591-95-1
M. Wt: 347.4 g/mol
InChI Key: KBLRWVXBAOMMNQ-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxy-2-(phenylthio)anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group, a hydroxyl group, and a phenylthio group attached to the anthraquinone core.

Synthetic Routes and Reaction Conditions:

    Amination and Hydroxylation: The synthesis of this compound typically involves the amination of 1,4-dihydroxyanthraquinone followed by the introduction of the phenylthio group. The reaction conditions often include the use of strong bases and solvents like dimethylformamide.

    Phenylthio Substitution: The phenylthio group can be introduced through a nucleophilic substitution reaction where a phenylthiol reacts with a suitable anthraquinone derivative under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.

    Substitution: The compound can participate in substitution reactions where the phenylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used under appropriate conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-4-hydroxy-2-(phenylthio)anthraquinone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 1-Amino-4-hydroxy-2-(phenylthio)anthraquinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

  • 1-Amino-4-hydroxy-2-methoxyanthraquinone
  • 1-Amino-4-hydroxy-2-phenoxyanthraquinone

Comparison:

  • 1-Amino-4-hydroxy-2-methoxyanthraquinone: Similar in structure but contains a methoxy group instead of a phenylthio group. It is also used in dyes and has potential biological activities.
  • 1-Amino-4-hydroxy-2-phenoxyanthraquinone: Contains a phenoxy group, making it structurally similar but with different chemical properties and applications.

1-Amino-4-hydroxy-2-(phenylthio)anthraquinone is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

62591-95-1

Molecular Formula

C20H13NO3S

Molecular Weight

347.4 g/mol

IUPAC Name

1-amino-4-hydroxy-2-phenylsulfanylanthracene-9,10-dione

InChI

InChI=1S/C20H13NO3S/c21-18-15(25-11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2

InChI Key

KBLRWVXBAOMMNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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